S-(1,3-benzothiazol-2-yl) 4-fluorobenzenecarbothioate
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Overview
Description
S-(1,3-benzothiazol-2-yl) 4-fluorobenzenecarbothioate: is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
The synthesis of S-(1,3-benzothiazol-2-yl) 4-fluorobenzenecarbothioate typically involves the reaction of 2-mercaptobenzothiazole with 4-fluorobenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the thioester bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis systems, and other advanced technologies to improve yield and efficiency .
Chemical Reactions Analysis
S-(1,3-benzothiazol-2-yl) 4-fluorobenzenecarbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioester group to a thiol or thioether using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
S-(1,3-benzothiazol-2-yl) 4-fluorobenzenecarbothioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Mechanism of Action
The mechanism of action of S-(1,3-benzothiazol-2-yl) 4-fluorobenzenecarbothioate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase. These interactions disrupt essential cellular processes, leading to the antimicrobial and antifungal effects observed .
Comparison with Similar Compounds
S-(1,3-benzothiazol-2-yl) 4-fluorobenzenecarbothioate can be compared with other benzothiazole derivatives, such as:
2-mercaptobenzothiazole: Known for its use in rubber vulcanization.
Benzothiazole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Benzothiazole-2-thiol: Exhibits similar antimicrobial properties but with different potency and spectrum of activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives.
Properties
IUPAC Name |
S-(1,3-benzothiazol-2-yl) 4-fluorobenzenecarbothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNOS2/c15-10-7-5-9(6-8-10)13(17)19-14-16-11-3-1-2-4-12(11)18-14/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFSPCXASSACAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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